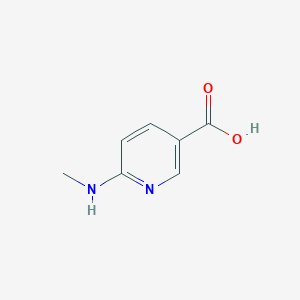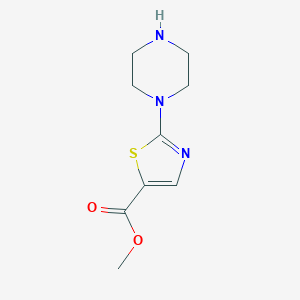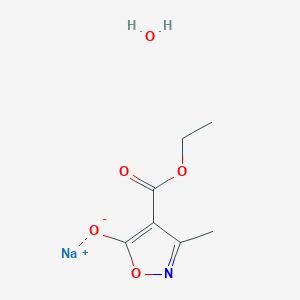
6-(メチルアミノ)ニコチン酸
概要
説明
“6-(Methylamino)nicotinic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For instance, a method for synthesizing 6-methyl nicotine takes 6-methyl nicotinic acid methyl ester and gamma-butyrolactone as initial raw materials, and sequentially carries out ester condensation . Another synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, taking glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .
Molecular Structure Analysis
The molecular structure of “6-(Methylamino)nicotinic acid” can be represented by the InChI code: 1S/C7H8N2O2/c1-8-6-5 (7 (10)11)3-2-4-9-6/h2-4H,1H3, (H,8,9) (H,10,11) .
Physical And Chemical Properties Analysis
“6-(Methylamino)nicotinic acid” has a molecular weight of 152.15 . It is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
科学的研究の応用
医薬品研究
6-(メチルアミノ)ニコチン酸: は、治療効果が知られているニコチン酸と構造的に類似しているため、医薬品研究で注目されています。 パーキンソン病やトゥレット症候群、ADHDなどの、中枢神経系の疾患の治療薬開発に、潜在的な用途があります 。 その類似体は、ニコチンに対する結合親和性と効力を比較した薬理学的特性について研究されており、新たな禁煙補助薬につながる可能性があります .
農業
農業分野では、6-(メチルアミノ)ニコチン酸のようなニコチン酸誘導体は、動物の栄養における役割について研究されています。 これらは、家畜の疲労軽減、健康な皮膚の維持、効率的な代謝、精神衛生に不可欠です。 このような化合物の欠乏は、健康問題を引き起こし、家畜の繁殖と成長を阻害する可能性があります 。 さらに、構造的に関連するアミノ酸は、環境に優しい窒素肥料として検討されています .
材料科学
6-(メチルアミノ)ニコチン酸: は、特に複雑な有機化合物の合成において、材料科学における構成要素です。 特定の分子構造を必要とするさまざまなポリマーや材料の製造に使用されています 。 所望の特性を持つ新規材料の開発における役割は、研究が進んでいる分野です。
生化学
生化学では、6-(メチルアミノ)ニコチン酸は、細菌におけるニコチンの分解経路の研究の一部です。 これらの経路を理解することは、ニコチンの汚染を除去するための生物修復対策にとって重要です。 化合物の生化学的変換は、ニコチン廃棄物からの付加価値化学品の製造など、潜在的なバイオテクノロジー用途に注目されています .
産業用途
工業的には、6-(メチルアミノ)ニコチン酸とその誘導体は、飼料添加物、食品添加物、医薬品として用途のあるニコチン酸の合成に使用されています。 ニコチン酸の製造プロセスとその環境への影響は、グリーンケミストリーと持続可能な方法に焦点を当てて、現在も研究されています .
環境用途
最後に、6-(メチルアミノ)ニコチン酸の環境用途には、重要な環境汚染物質であるニコチンの微生物分解における役割が含まれます。 研究は、細菌におけるニコチンの代謝経路のメカニズム、改変、および用途に焦点を当てており、生物修復とニコチンで汚染された環境の解毒のための改善された戦略につながる可能性があります .
Safety and Hazards
The safety data sheet for “6-(Methylamino)nicotinic acid” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
6-(Methylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins . Therefore, it’s plausible that 6-(Methylamino)nicotinic acid may have similar targets.
Mode of Action
It’s known that methyl nicotinate, a methyl ester of niacin, acts as a rubefacient, thought to involve peripheral vasodilation . It’s possible that 6-(Methylamino)nicotinic acid may have a similar interaction with its targets.
Biochemical Pathways
It’s known that nicotine, a related compound, is metabolized via the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) in bacteria . It’s plausible that 6-(Methylamino)nicotinic acid may be metabolized via similar pathways.
Pharmacokinetics
A study on a related compound, 6-methylnicotine, suggests that it has comparable pharmacokinetic properties to nicotine
Result of Action
It’s known that niacin plays a vital role in maintaining efficient cellular function . It’s plausible that 6-(Methylamino)nicotinic acid may have similar effects.
Action Environment
It’s known that niacin is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine . It’s plausible that similar environmental factors may influence the action of 6-(Methylamino)nicotinic acid.
特性
IUPAC Name |
6-(methylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUKBAONMWJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624124 | |
| Record name | 6-(Methylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262296-02-6 | |
| Record name | 6-(Methylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262296-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylamino)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)






![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)
